molecular formula C18H21ClN4O B4285167 N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No. B4285167
M. Wt: 344.8 g/mol
InChI Key: TUTKNFJFMCXBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, also known as ML218, is a piperazine derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is a selective antagonist of the muscarinic acetylcholine receptor subtype M4 (M4R). M4R is a G protein-coupled receptor that plays a crucial role in regulating dopamine release in the brain. By blocking M4R, N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide can increase dopamine release, which has been shown to improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cardiovascular function. N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to improve cognitive function and reduce the symptoms of neurological disorders by increasing dopamine release.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its selectivity for M4R, which allows for more precise targeting of dopamine release. However, one limitation of using N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. One area of focus is the development of more potent M4R antagonists that can achieve the desired effects at lower concentrations. Another area of focus is the investigation of N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide's potential therapeutic applications in other diseases, such as diabetes and obesity. Additionally, further research is needed to understand the long-term effects of N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and its potential side effects.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In preclinical studies, N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cardiovascular function. N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-14-4-5-16(19)11-17(14)21-18(24)23-9-7-22(8-10-23)13-15-3-2-6-20-12-15/h2-6,11-12H,7-10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTKNFJFMCXBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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